Impurity of Calcipotriol refers to various byproducts that can occur during the synthesis of Calcipotriol, a synthetic derivative of calcitriol, which is a form of vitamin D. Calcipotriol is primarily used in the treatment of psoriasis due to its ability to regulate skin cell production and proliferation. The impurities are critical in pharmaceutical contexts as they can affect the efficacy and safety of the drug. Common impurities include Calcipotriol EP Impurity A and Calcipotriol EP Impurity G, which differ in their molecular structures and properties but are derived from the same synthetic pathways as Calcipotriol itself .
Specific methods vary depending on the desired purity level and yield requirements. Process-related impurities arise from unanticipated side reactions during these synthesis steps, complicating the purification process .
Calcipotriol and its impurities exhibit varying degrees of biological activity. The primary mechanism of action for Calcipotriol involves binding to vitamin D receptors in skin cells, leading to:
Impurities such as Calcipotriol EP Impurity A may also interact with these receptors but often with reduced efficacy compared to the parent compound. Studies indicate that certain impurities can modulate biological responses differently, impacting therapeutic outcomes .
Calcipotriol is primarily used in dermatology for:
The impurities may not have direct therapeutic applications but are essential for quality control in drug manufacturing processes, ensuring that products meet safety standards .
Studies investigating the interactions between Calcipotriol and its impurities with biological systems have revealed:
Understanding these interactions is crucial for optimizing formulations and ensuring patient safety .
Calcipotriol shares structural similarities with several other compounds derived from vitamin D. Here are some notable comparisons:
Compound Name | Molecular Formula | Molecular Weight | Key Characteristics |
---|---|---|---|
Calcitriol | C27H44O3 | 416.65 | Natural form of vitamin D; potent regulator of calcium metabolism. |
Tacalcitol | C27H44O3 | 416.65 | Another synthetic derivative; used similarly for psoriasis treatment. |
Paricalcitol | C27H44O3 | 416.65 | Primarily used in chronic kidney disease; less potent than Calcipotriol for dermatological use. |
Maxacalcitol | C27H44O3 | 416.65 | Synthetic analog; has been studied for its effects on skin disorders. |
Calcipotriol's uniqueness lies in its specific structural modifications that enhance its affinity for vitamin D receptors while minimizing systemic side effects compared to other vitamin D analogs. Its targeted action on skin cells makes it particularly effective for psoriasis without significant hypercalcemic effects associated with other forms of vitamin D .
The European Pharmacopoeia establishes stringent requirements for the control of impurities in calcipotriol formulations, designating specific impurities that must be monitored and controlled during pharmaceutical production [1]. These specified impurities are categorized based on their chemical structures, formation mechanisms, and potential impact on drug quality and safety.
Calcipotriol EP Impurity A, with Chemical Abstracts Service number 126860-83-1, represents a significant process-related impurity characterized by the molecular formula C27H38O3 and molecular weight of 410.6 grams per mole [2] [3]. The chemical structure corresponds to (24E)-24-cyclopropyl-1α,3β-dihydroxy-9,10-secochola-5,7,10(19),22-tetraen-24-one, which differs from the parent calcipotriol molecule by the absence of the hydroxyl group at the C-24 position and the presence of a ketone functionality [4].
This impurity forms during the synthetic process through incomplete reduction reactions or oxidative degradation of the cyclopropyl alcohol side chain [5]. The European Pharmacopoeia mandates that Calcipotriol EP Impurity A must not exceed 0.25% of the total calcipotriol content [1]. The impurity exhibits characteristic ultraviolet absorption with a maximum at approximately 264 nanometers, similar to the parent compound but with distinct chromatographic retention behavior [5].
Calcipotriol EP Impurity B represents a stereochemical variant that emerges during the complex multi-step synthesis of calcipotriol [1]. While specific structural data remains limited in pharmacopeial literature, this impurity is controlled to a maximum level of 0.5% according to European Pharmacopoeia specifications [1]. The impurity demonstrates distinct chromatographic behavior with a relative retention time of approximately 0.86 when compared to the principal calcipotriol peak under standard high-performance liquid chromatography conditions [1].
The formation mechanism involves stereochemical inversion at specific carbon centers during the synthetic process, particularly affecting the configuration of hydroxyl groups in the steroid backbone structure [5]. This impurity requires careful monitoring due to its potential impact on the pharmacological activity profile of the final drug substance.
Calcipotriol EP Impurity C, identified by Chemical Abstracts Service number 113082-99-8, represents a geometrical isomer of calcipotriol with the molecular formula C27H40O3 and molecular weight of 412.6 grams per mole [6] [7]. This impurity is chemically designated as (5E)-calcipotriene, differing from the parent compound in the configuration of the double bond at the C-5 position [8].
The (5E)-isomer forms through photoisomerization or thermal isomerization processes during synthesis, storage, or processing of calcipotriol [9]. European Pharmacopoeia specifications allow a maximum of 1.0% of this impurity in the final drug substance [1]. The impurity exhibits a relative retention time of approximately 0.92 compared to calcipotriol under standard liquid chromatography conditions, with ultraviolet absorption characteristics similar to the parent molecule [1].
Calcipotriol EP Impurity D, designated as 24-epi-calcipotriol with Chemical Abstracts Service number 112827-99-3, represents a critical stereochemical impurity with molecular formula C27H40O3 and molecular weight 412.6 grams per mole [10] . This impurity differs from calcipotriol solely in the stereochemical configuration at the C-24 carbon center, where the hydroxyl group adopts the R-configuration instead of the naturally occurring S-configuration .
The formation of 24-epi-calcipotriol occurs during the final steps of calcipotriol synthesis, particularly during cyclopropane ring formation or under epimerization conditions . The European Pharmacopoeia permits a maximum level of 1.0% for this impurity [1]. Under high-performance liquid chromatography conditions, this impurity exhibits a relative retention time of approximately 1.3 compared to the principal calcipotriol peak [1]. The epimerization process can be controlled through careful optimization of reaction conditions, including temperature control and pH management during synthesis [5].
Calcipotriol EP Impurity E is characterized by the molecular formula C27H42O3 and molecular weight of 414.6 grams per mole [12]. The chemical structure corresponds to rac-(5Z,7E,24S)-24-cyclopropyl-9,10-secochola-5,7,10(19)-triene-1α,3β,24-triol, representing a reduced form of calcipotriol with saturation of one double bond in the conjugated triene system [12].
Calcipotriol EP Impurity F, with Chemical Abstracts Service number 112875-61-3, represents a protected intermediate with molecular formula C39H68O3Si2 and molecular weight of 641.1 grams per mole [13]. The chemical structure corresponds to (5Z,7E,22E,24S)-24-cyclopropyl-1α,3β-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9,10-secochola-5,7,10(19),22-tetraen-24-ol [13].
This impurity represents a synthetic intermediate where the hydroxyl groups at positions 1α and 3β are protected with tert-butyldimethylsilyl groups [13]. The presence of this impurity in the final drug substance indicates incomplete deprotection during the synthetic process [5]. The bulky silyl protecting groups significantly alter the physicochemical properties of the molecule, including increased lipophilicity and altered chromatographic behavior.
Calcipotriol EP Impurity G is characterized by the molecular formula C54H78O5 and molecular weight of 807.2 grams per mole, representing a dimeric structure with the chemical name 24,24′-oxybis[(5Z,7E,22E,24S)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β-diol] [14]. This impurity forms through oxidative coupling reactions that can occur during synthesis or storage under oxidative conditions [5]. The European Pharmacopoeia specifies a maximum limit of 0.25% for this impurity [1].
Calcipotriol EP Impurity H shares the same molecular formula and weight as Impurity G (C54H78O5, 807.2 grams per mole), suggesting a similar dimeric structure with different connectivity or stereochemistry [1]. Like Impurity G, this compound is controlled to a maximum level of 0.25% according to European Pharmacopoeia specifications [1].
Calcipotriol EP Impurity I, with molecular formula C27H40O3 and molecular weight 412.6 grams per mole, is chemically designated as (6S,7R,8R,22E,24S)-24-cyclopropyl-6,8:7,19-dicyclo-9,10-secochola-5(10),22-diene-1α,3β,24-triol [15]. This impurity, also known as suprasterol of calcipotriol, represents a cyclized derivative formed through intramolecular cyclization reactions during synthesis [15].
Nuclear Magnetic Resonance spectroscopy serves as the definitive analytical technique for structural elucidation of calcipotriol impurities, providing comprehensive information about molecular connectivity, stereochemistry, and functional group identification [16]. Proton NMR (1H NMR) and Carbon-13 NMR (13C NMR) spectroscopy constitute the primary methods employed for structure determination, while advanced two-dimensional experiments including heteronuclear single quantum coherence (HSQC) and double quantum filtered correlation spectroscopy (DFC-COSY) enable unambiguous structural assignments [16].
The innovation in NMR techniques involves modification of pulse-field gradient sequences, solvent suppression methodologies, advancement in probe technology, and high magnetic field configurations, which collectively provide the analytical power necessary for structure elucidation of unknown impurities present at trace levels [16]. NMR spectroscopy plays a crucial role in detecting insignificant impurities both with and without prior chromatographic separation, making it an invaluable tool for impurity characterization [16].
For calcipotriol impurity analysis, multinuclear NMR approaches utilizing 1H, 13C, 15N, and 31P nuclei have been successfully employed to achieve complete structural characterization [17]. The technique provides non-destructive analysis with minimal sample requirements, allowing for sample recovery and further analytical investigation [16]. The final and conclusive method for structure elucidation remains NMR spectroscopy, particularly when combined with mass spectrometric data to provide complementary structural information [18].
Mass spectrometry techniques, particularly when coupled with liquid chromatography (LC-MS), provide essential molecular weight determination and fragmentation pattern analysis for calcipotriol impurities [16]. The electrospray ionization (ESI) method in both positive and negative ion modes enables sensitive detection and structural characterization of impurities at sub-microgram levels [19].
Tandem mass spectrometry (MS/MS) experiments yield detailed fragmentation patterns that facilitate structural elucidation through characteristic fragment ion formation [20]. The technique utilizes multiple-reaction monitoring of precursor to product ion transitions, exemplified by calcipotriol analysis monitoring the transition from m/z 411.1 to 393.5 in negative ion mode [19]. This approach provides high specificity and sensitivity for quantitative determination of impurities in complex matrices.
The coupling of liquid chromatography, mass spectrometry, and NMR (LC-MS-NMR) provides additional structural information on drug configuration, functional groups, and NMR-silent heteroatoms including nitrogen, chlorine, and oxygen present in unknown impurities [16]. This integrated approach minimizes sample requirements while maximizing structural information, enabling fully automated analysis with reduced time requirements and minimal sample degradation [16].
Infrared spectroscopy provides rapid functional group identification for calcipotriol impurities through characteristic vibrational frequencies in the 400-4000 cm⁻¹ range [8]. The technique offers particular value for confirming the presence of hydroxyl groups, carbonyl functionalities, and cyclopropane ring structures that characterize calcipotriol and its related impurities.
Calcipotriol and its related impurities exhibit characteristic solubility patterns that reflect their chemical structures and functional group arrangements [22]. The parent compound demonstrates practically insoluble behavior in water, freely soluble characteristics in ethanol (96%), and slight solubility in methylene chloride [22]. These solubility characteristics extend to most calcipotriol impurities, with variations depending on specific structural modifications.
Calcipotriol shows enhanced solubility in various organic solvents including chloroform, dichloromethane, acetone, methyl formate, ethyl acetate, dimethyl sulfoxide, and glycerol [23]. This broad organic solvent compatibility facilitates purification processes and analytical method development for impurity characterization [5].
The protected impurities, such as Calcipotriol EP Impurity F containing tert-butyldimethylsilyl groups, demonstrate significantly altered solubility profiles with increased lipophilicity compared to unprotected analogs [13]. Pre-calcipotriol maintains solubility characteristics similar to the parent calcipotriol molecule, reflecting their close structural relationship and equilibrium behavior in solution [23].
Stability characteristics of calcipotriol impurities represent critical parameters for pharmaceutical development and quality control [5]. The parent compound demonstrates sensitivity to various environmental factors including heat, light, moisture, and oxygen exposure, which can generate additional degradation products that compromise drug stability and efficacy [5].
Photolytic degradation represents a significant stability concern, with calcipotriol undergoing isomerization to pre-calcipotriol through reversible equilibrium processes [9]. This photoisomerization occurs slowly when calcipotriol is dissolved and continues until equilibrium is established, with the process being temperature-dependent [23]. The equilibrium nature means that pre-calcipotriol is not considered a true impurity, as the pharmacological activity derives from both isomeric forms [23].
Oxidative stress conditions using 3% hydrogen peroxide at 70°C for 10 minutes result in significant degradation of calcipotriol, generating oxidized impurities including epoxide derivatives [5] . Hydrolytic degradation under both acidic (0.01N HCl) and basic (0.005N NaOH) conditions produces distinct decomposition products, while thermal exposure at elevated temperatures (60°C) and photolytic exposure (1.2 million lux hours) generate additional stress-related impurities [5].
Calcipotriol solid lipid nanoparticle formulations demonstrate optimal stability when stored at 4°C under sealed, light-protected conditions, while exhibiting poor stability at room temperature (25°C) and elevated temperature (40°C) storage conditions [24]. The supersaturated systems remain stable for at least 26 hours after propellant evaporation, with no crystal formation detected during this period [25].
The spectral properties of calcipotriol impurities provide essential fingerprints for identification and quantification purposes [5]. Ultraviolet absorption characteristics show that calcipotriol exhibits maximum absorption at 264 nanometers, while related impurities demonstrate absorption maxima ranging from 260 to 274 nanometers depending on their specific structural modifications [5].
Pre-calcipotriol displays a characteristic absorption maximum at 260 nanometers, representing a shorter wavelength compared to calcipotriol due to altered conjugation patterns in the molecule [5]. This spectral shift results from the extended conjugation present in the ring system, which affects the electronic transitions responsible for ultraviolet absorption [5].
The spectroscopic techniques including first-derivative spectrophotometry, first-derivative ratio methods, and mean-centering of ratio spectra have been successfully applied to resolve overlapping spectra in binary mixtures containing calcipotriol and other pharmaceutical compounds [20]. These chemometric approaches enable simultaneous determination of multiple components without preliminary separation, providing cost-effective alternatives to chromatographic methods [20].